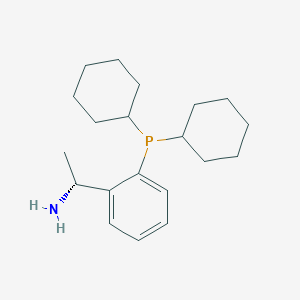
(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is a chiral phosphine ligand used in various enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or its derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.
Bis(dicyclohexylphosphino)ethane: A related compound with two phosphine groups, used in different catalytic processes.
Triphenylphosphine: A commonly used phosphine ligand with different steric and electronic properties.
Uniqueness
®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is unique due to its chiral nature and the specific steric and electronic environment it provides in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.
Propiedades
Fórmula molecular |
C20H32NP |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine |
InChI |
InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1 |
Clave InChI |
SGNNZFBEFKGDNB-MRXNPFEDSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
SMILES canónico |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



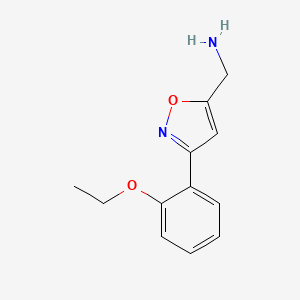

![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)

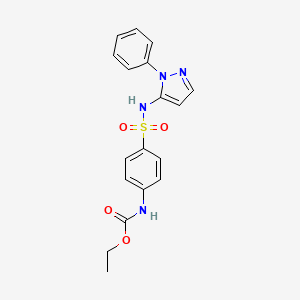

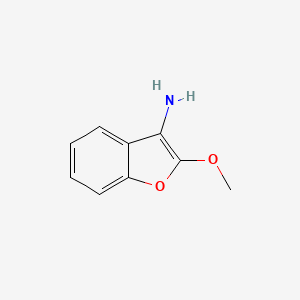
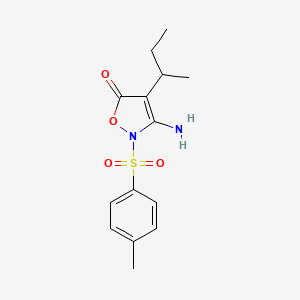
![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)
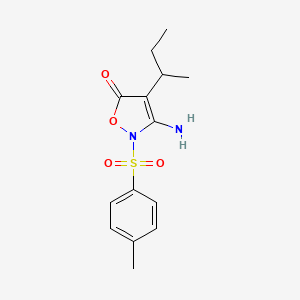
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)

